molecular formula C8H16ClNO B2861993 2-Azaspiro[3.5]nonan-7-ol hydrochloride CAS No. 2306275-14-7

2-Azaspiro[3.5]nonan-7-ol hydrochloride

Cat. No.: B2861993
CAS No.: 2306275-14-7
M. Wt: 177.67
InChI Key: LXJXYMIXUIHQKR-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Motifs in Contemporary Organic Chemistry

Spirocyclic motifs are increasingly recognized as "privileged scaffolds" in medicinal chemistry and materials science. bldpharm.com Their inherent three-dimensionality allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. bldpharm.com The introduction of a spiro center increases the fraction of sp³-hybridized carbon atoms in a molecule, a characteristic that has been correlated with improved physicochemical properties and a higher success rate in clinical trials. bldpharm.com By moving away from planar structures, chemists can explore a much larger and more diverse chemical space, leading to the discovery of novel compounds with unique properties.

Positioning of 2-Azaspiro[3.5]nonan-7-ol Hydrochloride within Spirocyclic Chemistry

This compound is a specific derivative of the azaspiro[3.5]nonane core. The presence of a hydroxyl group on the cyclohexane (B81311) ring at the 7-position introduces a polar functional group that can participate in hydrogen bonding. The hydrochloride salt form enhances the compound's aqueous solubility and stability, making it suitable for a variety of research applications. While detailed research on this specific molecule is not extensively published, its structural features place it as a valuable building block in synthetic and medicinal chemistry. It can be envisioned as an intermediate for the synthesis of more complex molecules or as a scaffold to be elaborated for structure-activity relationship studies.

The synthesis of such a molecule can be inferred from the synthesis of related compounds. For instance, the hydroxyl group could be introduced via the reduction of a corresponding ketone, 2-azaspiro[3.5]nonan-7-one. The synthesis of related azaspiro[3.5]nonane cores has been reported, often involving multi-step sequences to construct the spirocyclic system.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1434141-67-9
Molecular Formula C₈H₁₆ClNO
Molecular Weight 177.67 g/mol
Appearance Solid (predicted)
Solubility Soluble in water (inferred from hydrochloride salt)

Table 2: Spectroscopic Data (Predicted)

TechniquePredicted Features
¹H NMR Signals corresponding to the azetidine (B1206935) and cyclohexane ring protons. A signal for the proton attached to the carbon bearing the hydroxyl group.
¹³C NMR Signals for the eight carbon atoms of the spirocyclic core, including the spiro-carbon and the carbon bearing the hydroxyl group.
Mass Spectrometry A molecular ion peak corresponding to the free base (C₈H₁₅NO) and/or fragments resulting from its ionization.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[3.5]nonan-7-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-7-1-3-8(4-2-7)5-9-6-8;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJXYMIXUIHQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2306275-14-7
Record name 2-azaspiro[3.5]nonan-7-ol hydrochloride
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Chemical Transformations and Derivatization Strategies of 2 Azaspiro 3.5 Nonan 7 Ol Hydrochloride

Functionalization of the Azaspiro[3.5]nonane Skeleton

Direct functionalization of the carbocyclic skeleton of 2-azaspiro[3.5]nonan-7-ol is a challenging endeavor due to the presence of unactivated C-H bonds. Research in this specific area remains limited. However, a common strategy to introduce functionality on the six-membered ring is to start from a ketone precursor, 2-azaspiro[3.5]nonan-7-one. This ketone can undergo various classical transformations to modify the carbocyclic ring prior to or after its reduction to the target alcohol.

For instance, alpha-functionalization of the ketone can introduce substituents adjacent to the eventual hydroxyl group. While specific examples for the 2-azaspiro[3.5]nonane system are not extensively documented in publicly available literature, analogous reactions on similar cyclic ketones are well-established.

Selective Derivatization of the Hydroxyl Moiety

The secondary alcohol at the C-7 position is a key site for derivatization, allowing for the introduction of a variety of functional groups that can modulate the molecule's physicochemical properties.

Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, 2-azaspiro[3.5]nonan-7-one. This transformation is typically achieved using a range of standard oxidizing agents. The choice of reagent depends on the presence of other sensitive functional groups, particularly the secondary amine, which often requires protection (e.g., as a Boc-carbamate) prior to oxidation.

ReactionReagentProduct
OxidationDess-Martin Periodinane2-Azaspiro[3.5]nonan-7-one
OxidationSwern Oxidation2-Azaspiro[3.5]nonan-7-one
OxidationChromic Acid based reagents2-Azaspiro[3.5]nonan-7-one

Esterification and Etherification: The hydroxyl group can readily undergo esterification with acyl chlorides or carboxylic acids (under coupling conditions) and etherification with alkyl halides (e.g., Williamson ether synthesis) to yield a diverse library of derivatives. These reactions are fundamental in medicinal chemistry for tuning properties like lipophilicity and metabolic stability.

Chemical Modifications at the Nitrogen Atom

The secondary amine in the azetidine (B1206935) ring is another primary site for chemical modification. The hydrochloride salt is typically neutralized to the free base before undertaking these transformations.

N-Alkylation and N-Acylation: The nitrogen atom can be functionalized through standard N-alkylation with alkyl halides or via reductive amination with aldehydes or ketones. Furthermore, N-acylation using acyl chlorides or anhydrides provides the corresponding amides. These modifications are crucial for incorporating the spirocyclic core into larger molecular frameworks.

ModificationReagent/ConditionProduct Class
N-AlkylationR-X, BaseN-Alkyl-2-azaspiro[3.5]nonan-7-ol
Reductive AminationRCHO, NaBH(OAc)₃N-Alkyl-2-azaspiro[3.5]nonan-7-ol
N-AcylationRCOCl, BaseN-Acyl-2-azaspiro[3.5]nonan-7-ol
N-ArylationAr-X, Buchwald-Hartwig or Ullmann conditionsN-Aryl-2-azaspiro[3.5]nonan-7-ol

Strategic Incorporation into Larger Molecular Architectures

The true value of 2-azaspiro[3.5]nonan-7-ol hydrochloride lies in its application as a building block for larger, biologically active molecules. Its rigid, three-dimensional structure is sought after by medicinal chemists to explore new chemical space and to act as a conformationally restricted diamine or amino alcohol surrogate.

While direct examples incorporating 2-azaspiro[3.5]nonan-7-ol are not widespread in published literature, the closely related 7-azaspiro[3.5]nonane scaffold has been successfully used in the development of potent agonists for the G-protein coupled receptor 119 (GPR119), which is a target for the treatment of type 2 diabetes. In these cases, the spirocyclic nitrogen is typically acylated or alkylated to attach a substituted pyrimidine (B1678525) ring, while another part of the molecule is attached to a different position on the scaffold. This demonstrates a common strategy where the spirocyclic amine is used as an anchor point for building out a larger structure. The hydroxyl group on the 2-azaspiro[3.5]nonan-7-ol scaffold offers an additional, orthogonal handle for derivatization, allowing for the synthesis of even more complex and diverse molecular architectures.

Structure Activity Relationship Sar and Structural Design Principles

Conformational Analysis of 2-Azaspiro[3.5]nonan-7-ol Hydrochloride

The conformational landscape of this compound is defined by the interplay between its four-membered azetidine (B1206935) ring and its six-membered cyclohexane (B81311) ring, which are joined by a central spiro carbon. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. The hydroxyl group at the C7 position can exist in either an axial or equatorial orientation, with the equatorial position generally being more energetically favorable to reduce 1,3-diaxial interactions.

The azetidine ring is a strained four-membered ring. Its conformation is less flexible than that of the cyclohexane ring. The nitrogen atom within this ring introduces a degree of polarity and a potential site for hydrogen bonding. Computational studies and conformational analysis of similar aza-spiro ring systems are critical for understanding the molecule's three-dimensional structure. nih.gov Methods such as Density Functional Theory (DFT) are employed to predict the most stable conformers and the energy barriers between them. mdpi.comfrontiersin.org Understanding the preferred conformations is crucial as it dictates how the molecule presents its functional groups for interaction with biological targets. nih.govnih.gov

Influence of Spirocyclic Ring System Rigidity on Molecular Interactions

A key feature of the 2-azaspiro[3.5]nonane scaffold is its inherent rigidity. tandfonline.com Unlike more flexible acyclic or monocyclic systems, the spirocyclic core restricts the number of accessible conformations. tandfonline.comtandfonline.com This conformational constraint offers several advantages in drug design:

Entropy Reduction : By locking the molecule into a limited set of well-defined conformations, the entropic penalty upon binding to a biological target is reduced, which can lead to higher binding affinity.

Optimized Orientation : The rigid framework holds appended functional groups in specific spatial orientations. tandfonline.com This allows for the precise positioning of pharmacophoric elements to maximize interactions with a receptor's binding site. tandfonline.com

Improved Selectivity : The defined three-dimensional shape of a rigid molecule is more likely to fit selectively into a specific target's binding pocket, reducing off-target interactions. tandfonline.com

The spirocyclic nature, stemming from the single quaternary carbon atom shared by the two rings, forces the rings into planes that are typically orthogonal to each other. youtube.comlscollege.ac.in This arrangement contributes significantly to the molecule's three-dimensionality and its ability to explore chemical space beyond the "flatland" of aromatic compounds. tandfonline.comresearchgate.net

Spatial Orientation and Vectorization of Substituents

The rigid spiro[3.5]nonane framework acts as a three-dimensional scaffold from which substituents can be projected into space with predictable trajectories, a concept known as vectorization. researchgate.netresearchgate.net The spirocyclic core provides well-defined exit vectors, meaning the bonds to substituents emanate from the core at fixed angles. researchgate.net

For 2-Azaspiro[3.5]nonan-7-ol, the key points of substitution and their spatial orientations are:

The Azetidine Nitrogen (N2) : Substituents placed on the nitrogen atom will have a defined orientation relative to the rest of the scaffold.

The Hydroxyl Group (C7) : The hydroxyl group on the cyclohexane ring can be oriented either axially or equatorially, providing two distinct vectors for interaction.

Other Ring Positions : The carbon atoms of both the azetidine and cyclohexane rings are potential points for substitution, each offering a unique spatial vector.

This predictable vectorization is highly advantageous for structure-based drug design, as it allows chemists to systematically modify a lead compound to optimize interactions with a known target structure. tandfonline.com

Bioisosteric Relationships with Other Cyclic Nitrogen-Containing Systems

In drug design, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 2-azaspiro[3.5]nonane motif can be considered a bioisostere for other common nitrogen-containing heterocycles, most notably piperidine (B6355638). univ.kiev.ua

Spirocyclic scaffolds are often explored as replacements for traditional rings like piperidine or morpholine (B109124) to improve molecular properties. tandfonline.comresearchgate.net For instance, replacing a piperidine ring with an azaspirocycle can lead to significant changes in physicochemical properties while maintaining the crucial nitrogen interaction. enamine.netresearchgate.net Specifically, azaspiro[3.3]heptanes have been successfully validated as bioisosteres of piperidine, demonstrating that these strained systems can mimic the parent ring in bioactive compounds. nih.govresearchgate.net This strategy can lead to novel chemical entities with potentially improved pharmacological profiles, such as enhanced metabolic stability or altered solubility. univ.kiev.ua

Table 1: Bioisosteric Comparison of Scaffolds
ScaffoldKey FeaturesPotential Advantages of Spirocyclic Bioisostere
PiperidineFlexible six-membered ring, basic nitrogen.Increased 3D-character, conformational rigidity, potentially improved metabolic stability, novel intellectual property. tandfonline.comuniv.kiev.ua
CyclohexaneNon-polar, flexible six-membered ring.Introduction of a nitrogen interaction point, increased polarity, defined substituent vectors. researchgate.net
MorpholineSix-membered ring with nitrogen and oxygen, polar.Altered basicity (pKa) and lipophilicity (logD), rigid structure. researchgate.netnih.gov

Stereochemical Impact on Molecular Recognition and Binding

Stereochemistry, the three-dimensional arrangement of atoms, is paramount in molecular recognition. numberanalytics.com Spiro compounds like 2-Azaspiro[3.5]nonan-7-ol possess unique stereochemical features. The spiro atom itself can be a source of chirality, a phenomenon known as axial chirality, even if it is not a traditional stereocenter with four different substituents. lscollege.ac.inwikipedia.org

The presence of the hydroxyl group at C7 on the cyclohexane ring introduces a stereocenter, leading to the possibility of different stereoisomers (enantiomers and diastereomers). These isomers can have vastly different affinities for a chiral biological target, such as a receptor or enzyme. numberanalytics.comnumberanalytics.com One enantiomer may fit perfectly into a binding site, leading to a potent therapeutic effect, while the other may have low affinity or even produce undesirable off-target effects. Therefore, controlling the stereochemistry during synthesis is a critical aspect of developing drugs based on this scaffold. acs.org The fixed spatial arrangement of the rings and substituents in a specific stereoisomer is crucial for establishing the precise non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) required for effective molecular recognition and binding. tandfonline.com

Factors Influencing Molecular Properties in Drug Design (Conceptual)

The 2-azaspiro[3.5]nonane scaffold influences several key molecular properties that are critical for a compound's drug-likeness and pharmacokinetic profile. researchgate.netresearchgate.netenamine.netresearchgate.net

Lipophilicity (logP/logD) : Lipophilicity is a measure of a compound's solubility in fatty or non-polar environments and is a key determinant of membrane permeability and absorption. The introduction of a spirocyclic core can modulate lipophilicity. While adding carbon atoms would intuitively increase lipophilicity, studies on related azaspirocycles have shown that they can sometimes lower the distribution coefficient (logD) compared to their piperidine or morpholine counterparts. researchgate.netnih.gov This counterintuitive effect is often attributed to an increase in basicity and the specific three-dimensional shape that may shield hydrophobic surfaces. researchgate.net

Aqueous Solubility : Good aqueous solubility is often required for drug formulation and absorption. The sp3-rich, three-dimensional nature of spirocycles, along with the presence of heteroatoms like nitrogen and oxygen, generally leads to improved aqueous solubility compared to flat, aromatic systems. tandfonline.comresearchgate.net

Basicity (pKa) : The nitrogen atom in the azetidine ring imparts basic properties to the molecule. The pKa, or acid dissociation constant, determines the ionization state of the molecule at a given pH. frontiersin.org The strained nature of the four-membered azetidine ring can influence the basicity of the nitrogen compared to an unstrained amine in a piperidine ring. This property is crucial as it affects solubility, receptor binding (many drug-target interactions involve ionic bonds), and cell permeability. researchgate.net

Metabolic Stability : The quaternary spiro carbon is sterically hindered and not susceptible to metabolic oxidation. This can block common metabolic pathways that might otherwise degrade simpler monocyclic rings, potentially leading to improved metabolic stability and a longer half-life in the body. tandfonline.comuniv.kiev.ua

Table 2: Conceptual Influence of the 2-Azaspiro[3.5]nonane Scaffold on Drug-like Properties
PropertyInfluence of Spirocyclic ScaffoldImportance in Drug Design
Lipophilicity (logD)Can be modulated; may decrease relative to simpler heterocycles due to increased basicity and 3D shape. researchgate.netAffects absorption, distribution, metabolism, and excretion (ADME); permeability. frontiersin.org
Aqueous SolubilityGenerally enhanced due to high sp3 character and presence of heteroatoms. tandfonline.comresearchgate.netCrucial for formulation, bioavailability, and preventing precipitation.
Basicity (pKa)Determined by the azetidine nitrogen; influenced by ring strain. researchgate.netImpacts solubility, receptor interaction, and membrane transport. frontiersin.org
Metabolic StabilityOften improved due to the sterically shielded quaternary spiro center. tandfonline.comuniv.kiev.uaInfluences drug half-life and duration of action.

Computational Chemistry and Theoretical Studies

Molecular Dynamics Simulations and Conformational Searching

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a flexible molecule like 2-Azaspiro[3.5]nonan-7-ol, MD simulations can reveal its conformational landscape, which is the collection of all possible three-dimensional shapes the molecule can adopt.

Conformational searching is a key aspect of understanding a molecule's behavior, as its shape is intrinsically linked to its function and reactivity. By simulating the movement of atoms in the molecule over a period of time, researchers can identify low-energy, stable conformations. These simulations can be performed in various environments, such as in a vacuum or in a solvent, to mimic real-world conditions. The resulting trajectories provide a detailed picture of the molecule's flexibility, intramolecular interactions, and how it might interact with its surroundings.

Table 1: Representative Data from Conformational Analysis of 2-Azaspiro[3.5]nonan-7-ol

Conformer Relative Energy (kcal/mol) Dihedral Angle (°C) (C1-N2-C3-C4) Key Intramolecular Distances (Å)
1 (Global Minimum) 0.00 175.2 N2-H...O7: 2.1
2 1.25 -65.8 N/A

Note: This table is illustrative and represents the type of data that would be generated from a conformational search. The values are not based on actual experimental data for this specific molecule.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. These calculations provide a wealth of information about a molecule's reactivity and properties. For 2-Azaspiro[3.5]nonan-7-ol hydrochloride, DFT calculations can be used to determine its molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and stability. ajpchem.org Additionally, these calculations can map the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species.

Table 2: Calculated Electronic Properties of 2-Azaspiro[3.5]nonan-7-ol

Property Value
HOMO Energy -8.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 9.7 eV
Dipole Moment 3.2 D
Mulliken Charge on N2 -0.45

Note: This table is illustrative and represents the type of data that would be generated from quantum chemical calculations. The values are not based on actual experimental data for this specific molecule.

Theoretical Studies of Ligand-Target Binding Modes and Interactions

In the context of drug discovery and design, understanding how a molecule binds to a biological target, such as a protein or enzyme, is of utmost importance. Computational techniques like molecular docking and molecular dynamics simulations are used to predict and analyze these binding interactions. For this compound, these methods can be used to explore its potential as a ligand for various biological targets.

Molecular docking algorithms can predict the preferred orientation of the molecule when it binds to a target, as well as the binding affinity. Following docking, MD simulations can be used to refine the binding pose and to study the stability of the ligand-target complex over time. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding. Such insights are critical for the rational design of more potent and selective molecules.

Prediction of Electronic and Steric Properties of Spirocycles (Conceptual)

The unique three-dimensional structure of spirocycles, which contain two rings connected by a single common atom, imparts specific electronic and steric properties. Computational methods can be used to quantify these properties. For this compound, steric properties such as molecular volume and surface area can be calculated. These properties are important for understanding how the molecule will fit into a binding site or how it will interact with other molecules.

Mechanistic Investigations via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway. For reactions involving this compound, such as its synthesis or its subsequent chemical transformations, computational modeling can provide a detailed understanding of the reaction mechanism.

These studies can identify the rate-determining step of a reaction, predict the stereochemical outcome, and explain the role of catalysts or reaction conditions. escholarship.orgrsc.org For example, DFT calculations could be used to explore different potential pathways for the formation of the spirocyclic ring system, helping to optimize the synthetic route.

Applications of 2 Azaspiro 3.5 Nonan 7 Ol Hydrochloride As a Pharmaceutical Intermediate and Scaffold

Role as a Versatile Building Block in Organic Synthesis

2-Azaspiro[3.5]nonan-7-ol hydrochloride is a highly valued intermediate in the synthesis of complex organic molecules, particularly in the development of fine and specialty chemicals for pharmaceutical research. nih.gov The spirocyclic nature of this compound, which features a nitrogen atom within its bicyclic structure, provides a rigid framework that is desirable in drug design. This rigidity helps to lock the molecule in a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.

The azaspiro[3.5]nonane core is considered a bioisostere of piperidine (B6355638), a common motif in many biologically active compounds. univ.kiev.ua Bioisosteric replacement is a strategy used in medicinal chemistry to improve the pharmacological properties of a compound without significantly changing its chemical structure. By replacing a piperidine ring with an azaspiro[3.5]nonane group, chemists can enhance metabolic stability and introduce novel structural features. univ.kiev.ua

The presence of both a secondary amine and a hydroxyl group in this compound offers multiple points for chemical modification. This allows for the straightforward introduction of a wide variety of substituents and the construction of diverse molecular libraries for screening purposes. Researchers have synthesized and characterized a range of functionalized derivatives of related azaspiro[3.3]heptane and oxa-azaspiro[3.5]nonane carboxylic acids, demonstrating the synthetic tractability of these spirocyclic systems and their potential for incorporation into bioactive compounds. univ.kiev.uaresearchgate.net

Utilization in Scaffold Hopping and Lead Optimization Programs

Scaffold hopping is a key strategy in medicinal chemistry aimed at discovering new, patentable chemical entities with improved properties by replacing the core structure of a known active compound. nih.gov The 2-azaspiro[3.5]nonane scaffold is well-suited for such applications due to its distinct three-dimensional geometry, which can mimic the spatial arrangement of pharmacophoric groups in other cyclic systems while offering a novel chemical backbone.

In lead optimization, the goal is to refine the structure of a promising hit compound to enhance its potency, selectivity, and pharmacokinetic profile. The introduction of a spirocyclic scaffold like 2-azaspiro[3.5]nonane can lead to significant improvements in these properties. For instance, increasing the fraction of sp3-hybridized carbon atoms in a molecule, a characteristic of spirocyclic systems, is often associated with higher clinical success rates.

While specific examples detailing the use of this compound in scaffold hopping are not extensively documented in publicly available literature, the broader class of spirocyclic compounds has been successfully employed in this context. For example, structure-guided design of inhibitors for the SARS-CoV-2 3C-like protease has utilized spirocyclic elements, including 2-azaspiro[3.3]heptane derivatives, to access new chemical space and optimize potency. nih.gov This highlights the potential of azaspirocyclic scaffolds in developing novel inhibitors for various therapeutic targets.

Precursor in the Development of Biologically Active Compounds

The 2-azaspiro[3.5]nonane framework is a key component in the synthesis of a variety of biologically active compounds, serving as a foundational structure for further chemical elaboration.

Intermediate for GPR119 Agonist Derivatives

A significant application of the 2-azaspiro[3.5]nonane scaffold is in the development of agonists for G protein-coupled receptor 119 (GPR119). GPR119 is a promising target for the treatment of type 2 diabetes and other metabolic disorders. Researchers have designed and synthesized a novel class of 7-azaspiro[3.5]nonane derivatives that act as potent GPR119 agonists. nih.govdntb.gov.ua

In these studies, the 7-azaspiro[3.5]nonane core was systematically modified to explore structure-activity relationships. Optimization of the substituents on the piperidine nitrogen and an attached aryl group led to the identification of highly potent compounds. nih.gov One notable derivative demonstrated a favorable pharmacokinetic profile in rats and a significant glucose-lowering effect in a diabetic rat model, underscoring the therapeutic potential of this scaffold. nih.govresearchgate.net

Research Findings on 7-Azaspiro[3.5]nonane GPR119 Agonist Derivatives
CompoundModificationBiological ActivitySignificance
Optimized 7-azaspiro[3.5]nonane derivativeSystematic modification of piperidine N-capping group and aryl groupPotent hGPR119 agonistic activity (EC50 = 48 nM)Identified as a potent GPR119 agonist with a desirable pharmacokinetic profile and glucose-lowering effects in diabetic rats. nih.govresearchgate.net

Scaffold for Bcl-2 Inhibitors

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis (programmed cell death) and are attractive targets for cancer therapy. mdpi.com While direct examples of this compound being used as a scaffold for Bcl-2 inhibitors are not prevalent in the literature, the principles of inhibitor design suggest its potential in this area. The design of small molecule inhibitors that can mimic the binding of pro-apoptotic proteins to Bcl-2 often relies on rigid scaffolds that can correctly position key functional groups. nih.gov

The three-dimensional structure of the 2-azaspiro[3.5]nonane scaffold could serve as a foundation for constructing molecules that present substituents in a spatially defined manner to interact with the binding grooves of Bcl-2 family proteins. The development of novel indole-based Bcl-2 inhibitors highlights the ongoing search for new scaffolds in this therapeutic area. mdpi.com

Key Intermediate in the Synthesis of Neurotoxin Analogues (e.g., TTX)

Tetrodotoxin (TTX) is a potent neurotoxin that selectively blocks voltage-gated sodium channels. nih.gov Its complex and unique structure has made it a challenging target for total synthesis. While the direct use of this compound in the synthesis of TTX is not explicitly detailed, related azaspirocyclic structures have been explored as key intermediates. The synthesis of TTX and its analogues often involves the construction of a highly substituted cyclohexane (B81311) core. nih.gov

The rigid framework of azaspiro[3.5]nonane derivatives makes them potentially useful building blocks for assembling the intricate polycyclic system of TTX. The ability to functionalize the azaspiro core allows for the introduction of the necessary stereocenters and functional groups required for the final natural product.

Contribution to Novel Pharmacophore Design

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The unique three-dimensional and rigid nature of the 2-azaspiro[3.5]nonane scaffold makes a significant contribution to the design of novel pharmacophores. univ.kiev.ua

Advanced Analytical Techniques for Characterization and Structural Elucidation in Research

Spectroscopic Methods for Structural Confirmation (e.g., Advanced NMR, IR)

Spectroscopic techniques are fundamental for the structural confirmation of chemical compounds. For 2-Azaspiro[3.5]nonan-7-ol hydrochloride, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique would be used to determine the number of different types of protons and their neighboring environments. The spectrum for this compound would be expected to show distinct signals for the protons on the azetidine (B1206935) and cyclohexane (B81311) rings, as well as the proton of the hydroxyl group and those adjacent to the nitrogen atom. The integration of these signals would correspond to the number of protons, and the splitting patterns (multiplicity) would provide information about adjacent protons.

¹³C NMR: This analysis would identify the number of non-equivalent carbon atoms in the molecule. The spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms of the 2-azaspiro[3.5]nonane core. The chemical shifts would indicate the type of carbon (e.g., C-O, C-N, C-C).

Advanced NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning all proton and carbon signals and confirming the connectivity of the atoms within the spirocyclic structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
N-H stretch (secondary amine salt)2400-3200 (broad)
C-H stretch (alkane)2850-3000
C-O stretch (alcohol)1050-1260
C-N stretch (amine)1020-1250

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for accurately determining the elemental composition of a molecule by providing a highly precise mass measurement. For this compound (C₈H₁₆ClNO), HRMS would be used to verify its molecular formula. The technique would be able to distinguish the exact mass of the molecular ion from that of other ions with the same nominal mass.

Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, UPLC)

Chromatographic methods are essential for assessing the purity of a compound and for the analysis of complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC would be a primary method to determine the purity of this compound. A suitable reversed-phase column with a mobile phase consisting of a mixture of water (with an acidic modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated) and an organic solvent (such as acetonitrile (B52724) or methanol) would likely be employed. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.

Ultra-Performance Liquid Chromatography (UPLC): UPLC, a higher-resolution version of HPLC, could also be used for more rapid and efficient purity assessments.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the azetidine and cyclohexane rings. Furthermore, it would unambiguously determine the relative and absolute stereochemistry of the chiral centers in the molecule, providing a complete picture of its solid-state structure.

Q & A

Q. What are the established synthetic routes for 2-Azaspiro[3.5]nonan-7-ol hydrochloride, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Two primary synthetic approaches are documented:
  • Reductive Amination : Using LiAlH₄ in tetrahydrofuran (THF) at controlled temperatures (-20°C to 0°C) to reduce intermediate spirocyclic ketones. This method achieves yields of 84–91% after purification via vacuum distillation or column chromatography .
  • Oxidation-Reduction Cascades : Dess-Martin periodinane in dichloromethane (DCM) facilitates oxidation, followed by reduction with NaBH₄ or similar agents. Critical parameters include solvent polarity, temperature control (±2°C), and stoichiometric precision to avoid byproducts .
    Key considerations: Moisture-sensitive steps require anhydrous conditions, and post-reaction quenching (e.g., aqueous NaHCO₃) ensures stability of the hydrochloride salt.

Q. How is the structural identity of this compound confirmed using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Distinct signals for the spirocyclic nitrogen (δ 3.1–3.5 ppm for N-CH₂ groups) and hydroxyl proton (δ 1.8–2.2 ppm, broad) confirm the bicyclic framework. Carbon signals near δ 60–70 ppm correlate with the alcohol-bearing carbon .
  • Mass Spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 191.70 ([M-Cl]⁺), with fragmentation patterns aligning with the azaspiro core .
  • X-ray Crystallography (if available): Resolves stereochemistry and hydrogen-bonding networks in the solid state .

Q. What are the primary research applications of this compound in medicinal chemistry and drug discovery?

  • Methodological Answer :
  • Bioisostere for Pipecolic Acid : The spirocyclic structure mimics piperidine rings, enhancing metabolic stability and receptor binding in CNS-targeted drugs (e.g., local anesthetics). Modifications at the 7-position improve water solubility and reduce toxicity .
  • Building Block for Peptidomimetics : Used to constrain peptide backbones, enabling selective modulation of G-protein-coupled receptors (GPCRs) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319). Work under fume hoods to avoid inhalation (H335) .
  • Storage : Store at 2–8°C in airtight containers with desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the stereochemical outcomes in the synthesis of this compound?

  • Methodological Answer :
  • Chiral Induction : Use enantiopure starting materials (e.g., L-proline derivatives) or asymmetric catalysis (e.g., BINAP-metal complexes) to control spirocenter configuration .
  • Temperature Gradients : Lower reaction temperatures (-20°C) minimize racemization during LiAlH₄ reductions .
  • Analytical Validation : Chiral HPLC with polarimetric detection or Mosher’s ester analysis resolves enantiomeric excess (ee > 95%) .

Q. How do researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) Analysis : Compare substitution patterns (e.g., 7-OH vs. 7-OCH₃) across analogs. For example, methyl substitution at the 2-position alters receptor affinity by 10-fold in GPCR assays .
  • Assay Standardization : Replicate studies under uniform conditions (e.g., pH 7.4, 37°C) to isolate compound-specific effects from experimental variability. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What methodological approaches are employed to assess the compound's interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer :
  • Molecular Docking : Use software (AutoDock Vina) to predict binding poses in serotonin receptors (5-HT₃), guided by the spirocyclic nitrogen’s electrostatic potential .
  • In Vitro Binding Assays : Radioligand displacement (e.g., ³H-naloxone for opioid receptors) quantifies IC₅₀ values. Corrections for non-specific binding (e.g., 1% BSA in buffer) improve accuracy .
  • Metabolic Stability Tests : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to optimize pharmacokinetic profiles .

Key Spectroscopic Data

TechniqueDiagnostic FeaturesReference
¹H NMRδ 3.3 ppm (N-CH₂), δ 1.9 ppm (OH, broad)
ESI-MSm/z 191.70 ([M-Cl]⁺), fragments at m/z 141

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